molecular formula C16H17N5O2 B2861943 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2380168-23-8

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2861943
CAS No.: 2380168-23-8
M. Wt: 311.345
InChI Key: GPOVZNUORIBDPD-UHFFFAOYSA-N
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Description

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities. The presence of the chromen-4-ol moiety further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol involves multiple steps. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with 1,2,3-triazoles via a methylene-oxy group . The reaction is typically carried out under ultrasonic conditions to enhance the yield and efficiency of the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and advanced purification techniques can ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. One of the primary targets is CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the alteration of cell cycle progression and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the combination of the pyrazolo[3,4-d]pyrimidine core with the chromen-4-ol moiety. This unique structure enhances its biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-21-15-11(8-20-21)14(18-10-19-15)17-9-16(22)6-7-23-13-5-3-2-4-12(13)16/h2-5,8,10,22H,6-7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVZNUORIBDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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